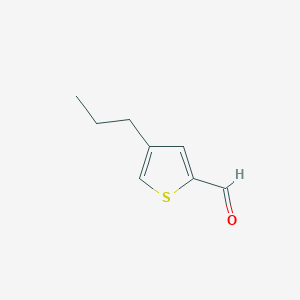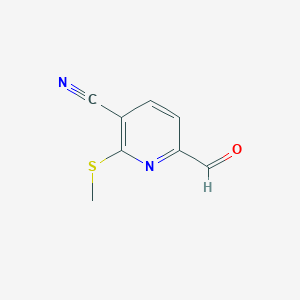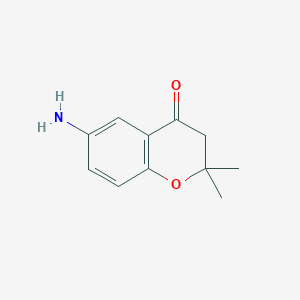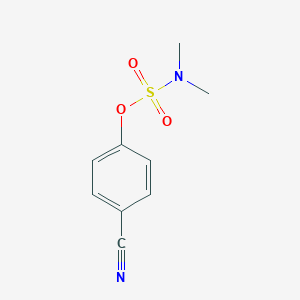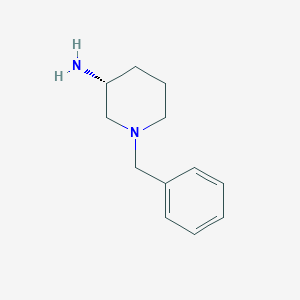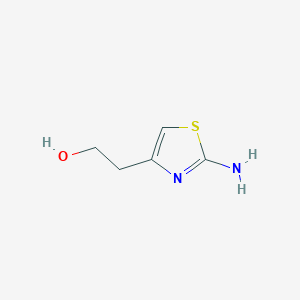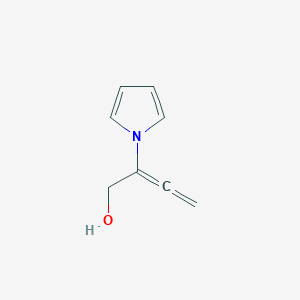
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-, also known as 2-Methyl-4-(2-methylphenylamino)quinoline-1-carboxylic acid, is a chemical compound with a molecular formula of C19H16N2O2. It is a quinoline derivative that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be attributed to its ability to inhibit the production of reactive oxygen species and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and oxidative stress. Its anticancer properties may be attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- in lab experiments is its versatility. It can be used for a wide range of applications such as anti-inflammatory and anticancer studies, metal ion detection, and Alzheimer's disease research. Another advantage is its relatively low toxicity and high stability. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of more soluble derivatives of this compound may expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can be achieved through several methods. One of the most common methods is the reaction of 2-amino-5-methylbenzoic acid with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product with a yield of approximately 60-70%. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
171204-16-3 |
|---|---|
Nombre del producto |
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- |
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-(2-methylanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)18-16-10-13(17(20)21)12-7-3-5-9-15(12)19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
BXWFNZMPQZJWJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
SMILES canónico |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Otros números CAS |
171204-16-3 |
Sinónimos |
2-[(2-methylphenyl)amino]quinoline-4-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







